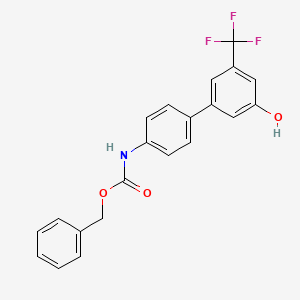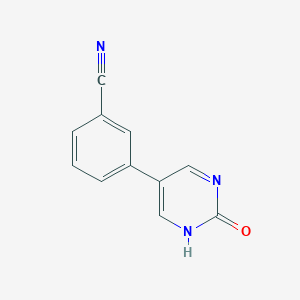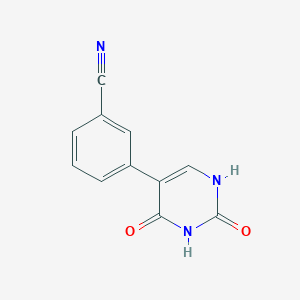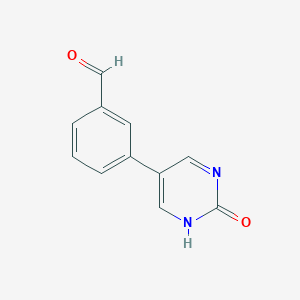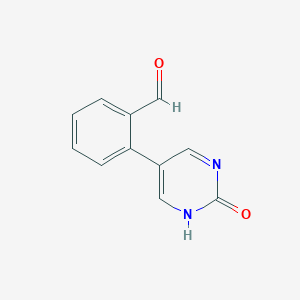
MFCD11876938
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “MFCD11876938” is a chemical substance with unique properties and applications. It is known for its specific molecular structure and reactivity, making it valuable in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD11876938” involves several steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic route typically includes:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and compatibility with the desired product.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to optimize yield and purity. Catalysts may be used to enhance reaction rates.
Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves:
Large-Scale Reactors: Utilizing large reactors to handle significant quantities of reactants.
Automation: Implementing automated systems to monitor and control reaction conditions, ensuring consistency and safety.
Quality Control: Rigorous quality control measures are in place to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
“MFCD11876938” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: It can also be reduced, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving “this compound” typically use common reagents such as:
Oxidizing Agents: For oxidation reactions, reagents like potassium permanganate or hydrogen peroxide are used.
Reducing Agents: For reduction reactions, reagents like sodium borohydride or lithium aluminum hydride are employed.
Catalysts: Catalysts such as palladium or platinum may be used to facilitate certain reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced products with fewer oxygen-containing functional groups.
Substitution: Substituted products with different functional groups replacing the original ones.
Scientific Research Applications
“MFCD11876938” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.
Industry: It is utilized in the production of various industrial products and materials.
Mechanism of Action
The mechanism by which “MFCD11876938” exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: It may influence various biochemical pathways, leading to changes in cellular functions and processes.
Properties
IUPAC Name |
2-(2-oxo-1H-pyrimidin-5-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-7-8-3-1-2-4-10(8)9-5-12-11(15)13-6-9/h1-7H,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJDIYGQIBQLIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CNC(=O)N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686786 |
Source


|
| Record name | 2-(2-Oxo-1,2-dihydropyrimidin-5-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111113-44-0 |
Source


|
| Record name | 2-(2-Oxo-1,2-dihydropyrimidin-5-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4'-(Pyrrolidin-1-ylsulfonyl)-5-(trifluoromethyl)-[1,1'-biphenyl]-3-ol](/img/structure/B6385082.png)
![4'-(Pyrrolidin-1-ylsulfonyl)-5-(trifluoromethoxy)-[1,1'-biphenyl]-3-ol](/img/structure/B6385090.png)
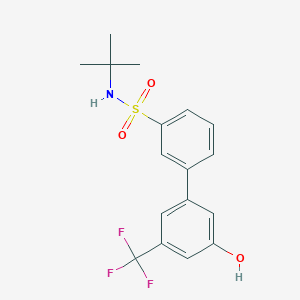
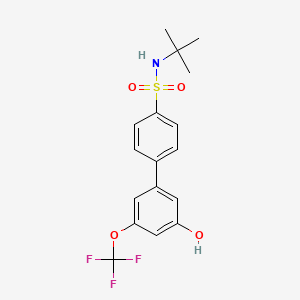
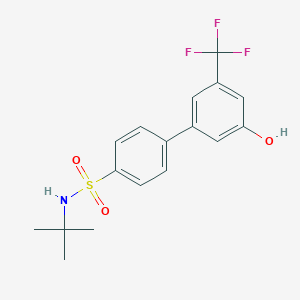
![benzyl N-[4-[3-hydroxy-5-(trifluoromethoxy)phenyl]phenyl]carbamate](/img/structure/B6385114.png)
![3'-(Pyrrolidin-1-ylsulfonyl)-5-(trifluoromethoxy)-[1,1'-biphenyl]-3-ol](/img/structure/B6385122.png)
![3'-(Pyrrolidin-1-ylsulfonyl)-5-(trifluoromethyl)-[1,1'-biphenyl]-3-ol](/img/structure/B6385126.png)
![5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethoxyphenol](/img/structure/B6385133.png)
